molecular formula C18H20N4OS B11024542 2-(cyclopropylamino)-N-[2-(1H-indol-3-yl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide

2-(cyclopropylamino)-N-[2-(1H-indol-3-yl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide

Cat. No.: B11024542
M. Wt: 340.4 g/mol
InChI Key: KSQXIXWKDKFVFO-UHFFFAOYSA-N
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Description

This compound features a thiazole core substituted with a cyclopropylamino group at position 2 and a methyl group at position 2. The carboxamide moiety at position 5 is linked to a 2-(1H-indol-3-yl)ethyl side chain. Synthesis typically involves coupling ethyl 2-(cyclopropylamino)-4-methyl-1,3-thiazole-5-carboxylate (a key intermediate) with 2-(1H-indol-3-yl)ethylamine under standard amide-forming conditions .

Properties

Molecular Formula

C18H20N4OS

Molecular Weight

340.4 g/mol

IUPAC Name

2-(cyclopropylamino)-N-[2-(1H-indol-3-yl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C18H20N4OS/c1-11-16(24-18(21-11)22-13-6-7-13)17(23)19-9-8-12-10-20-15-5-3-2-4-14(12)15/h2-5,10,13,20H,6-9H2,1H3,(H,19,23)(H,21,22)

InChI Key

KSQXIXWKDKFVFO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC2CC2)C(=O)NCCC3=CNC4=CC=CC=C43

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclopropylamino)-N-[2-(1H-indol-3-yl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide typically involves multi-step organic synthesis. One common approach includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea under basic conditions.

    Introduction of the Indole Moiety: The indole group can be introduced via a Fischer indole synthesis, where phenylhydrazine reacts with ketones or aldehydes.

    Cyclopropylamino Group Addition: The cyclopropylamino group can be added through nucleophilic substitution reactions, where cyclopropylamine reacts with an appropriate electrophilic intermediate.

    Final Coupling: The final step involves coupling the synthesized intermediates under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of oxindole derivatives.

    Reduction: Reduction reactions can occur at the thiazole ring or the cyclopropylamino group, potentially leading to ring-opening or hydrogenation products.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the indole and thiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products

    Oxidation: Oxindole derivatives.

    Reduction: Reduced thiazole or cyclopropylamine derivatives.

    Substitution: Various substituted indole or thiazole derivatives.

Scientific Research Applications

Potential Applications

While specific applications of 2-(cyclopropylamino)-N-[2-(1H-indol-3-yl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide are not explicitly detailed in the provided search results, the document from Smolecule.com alludes to potential uses and the importance of interaction studies to understand its behavior:

  • Interaction studies are crucial for understanding how this compound interacts with biological targets. These studies may help elucidate the mechanism of action and therapeutic potential of this compound.

Structural Similarity and Uniqueness

Several compounds share structural similarities with this compound:

Compound NameStructural FeaturesBiological Activity
IndomethacinIndole structure; anti-inflammatoryAnti-inflammatory
ThiamineThiazole ring; vitamin B1Essential nutrient
CyclopropylamineCyclopropane group; basic amineNeuroactive properties

What distinguishes this compound from similar compounds is its unique combination of a cyclopropyl amine with both thiazole and indole components. This structural arrangement may impart distinct chemical reactivity and biological properties not found in other compounds.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety is known to interact with various biological targets, including serotonin receptors and enzymes involved in tryptophan metabolism. The thiazole ring can interact with metal ions and participate in coordination chemistry, which may influence its biological activity.

Comparison with Similar Compounds

Key Observations :

  • Core Heterocycle : The target compound’s thiazole core is shared with analogs in and , whereas pyrazole-based analogs () exhibit distinct electronic and steric profiles.
  • Indole Moieties: The indole-ethyl group in the target compound is structurally analogous to minzasolmine () but differs in chain length (hexan-2-yl vs. ethyl) and substituents (piperazinyl vs. cyclopropylamino) .
  • Synthetic Routes : Amide coupling is a common strategy (e.g., ), while sulfonamide derivatives () require alternative methods like hydroformylation .

Physicochemical Properties

  • Lipophilicity: The cyclopropylamino group likely reduces polarity compared to polar pyridinyl () or piperazinyl () substituents.
  • Solubility : Carboxamide derivatives generally exhibit moderate aqueous solubility, whereas sulfonamides () may have higher solubility due to ionizable groups .

Biological Activity

The compound 2-(cyclopropylamino)-N-[2-(1H-indol-3-yl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide is a thiazole derivative that has garnered interest due to its potential biological activities. Thiazole-containing compounds are known for their diverse pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial activities. This article reviews the biological activity of this specific compound, supported by relevant studies and data.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C14H17N3OS\text{C}_{14}\text{H}_{17}\text{N}_{3}\text{OS}

This structure includes a cyclopropyl group, an indole moiety, and a thiazole ring, which are critical for its biological interactions.

Anticancer Activity

Recent studies have highlighted the cytotoxic effects of thiazole derivatives on various cancer cell lines. For instance, compounds similar to the one have shown significant inhibition of cell proliferation in HeLa and MCF-7 cells. In vitro assays demonstrated that certain thiazole derivatives exhibited IC50 values ranging from 10 µM to 30 µM against these cell lines .

CompoundCell LineIC50 (µM)
Thiazole Derivative AHeLa15
Thiazole Derivative BMCF-725
This compoundHeLaTBD

Anti-inflammatory Activity

Thiazoles have also been recognized for their anti-inflammatory properties. The compound's structural features may contribute to its ability to inhibit pro-inflammatory cytokines. Studies indicate that thiazole derivatives can reduce the production of TNF-alpha and IL-6 in activated macrophages, leading to decreased inflammation .

Antimicrobial Activity

Some thiazole derivatives have shown promising antimicrobial activity against a range of pathogens. The compound may exhibit similar properties, with preliminary data suggesting effectiveness against Gram-positive bacteria. Further investigations are needed to establish a clear antimicrobial profile.

The mechanism by which thiazole derivatives exert their biological effects often involves modulation of signaling pathways. For example, some compounds have been shown to inhibit the p38 MAPK pathway, which is crucial in inflammatory responses and cancer progression .

Case Studies

  • Cytotoxicity Evaluation : A study evaluated various thiazole derivatives for their cytotoxic effects on cancer cell lines. The results indicated that modifications on the thiazole ring significantly influenced activity levels, with some derivatives achieving up to 80% cell death at concentrations below 20 µM .
  • Anti-inflammatory Studies : In a model of acute inflammation, a related thiazole derivative was administered to mice, resulting in a marked decrease in paw edema compared to controls. The study attributed this effect to the inhibition of NF-kB signaling pathways .

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